molecular formula C11H11BrN2O3S B2461891 1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole CAS No. 2305342-99-6

1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole

Katalognummer: B2461891
CAS-Nummer: 2305342-99-6
Molekulargewicht: 331.18
InChI-Schlüssel: PDPXSEYEYVZVCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was initially developed as a RAF kinase inhibitor, but it has also been found to have activity against other targets, including VEGFR and PDGFR.

Wirkmechanismus

1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole 43-9006 exerts its anticancer effects through multiple mechanisms. It inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. It also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and angiogenesis. It has also been shown to modulate the immune system, leading to increased antitumor activity.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole 43-9006 in lab experiments is its specificity for its targets, which allows for more precise studies of the biological effects of RAF kinase, VEGFR, and PDGFR inhibition. However, one limitation is its potential off-target effects, which may complicate interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole 43-9006. One area of interest is the development of combination therapies that incorporate this compound 43-9006 with other anticancer agents to enhance its efficacy. Another area of interest is the identification of biomarkers that can predict response to this compound 43-9006, which could help guide patient selection for treatment. Additionally, further studies are needed to elucidate the mechanisms of resistance to this compound 43-9006 and develop strategies to overcome it.

Synthesemethoden

The synthesis of 1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole 43-9006 involves several steps, starting with the reaction of 4-bromo-2-methoxyaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with methylhydrazine to yield the pyrazole ring. Finally, the methyl group is introduced through a Friedel-Crafts reaction.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole 43-9006 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. In clinical trials, this compound 43-9006 has demonstrated efficacy in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Eigenschaften

IUPAC Name

1-(4-bromo-2-methoxyphenyl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-5-6-14(13-8)18(15,16)11-4-3-9(12)7-10(11)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPXSEYEYVZVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=C(C=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.